3-Nitro-L-phenylalanine

Descripción

The exact mass of the compound (S)-2-amino-3-(3-nitrophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

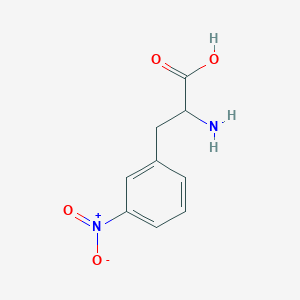

(2S)-2-amino-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDRUZHNYKZGF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313707 |

Source

|

| Record name | 3-Nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-74-0 |

Source

|

| Record name | 3-Nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-L-phenylalanine, a nitrated derivative of the essential amino acid L-phenylalanine, is a compound of significant interest in biochemical research and pharmaceutical development. Its unique chemical properties, imparted by the presence of a nitro group on the phenyl ring, allow for its use as a versatile building block in peptide synthesis, a tool for studying enzyme mechanisms, and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, and known biological activities. Detailed experimental protocols for its synthesis and analysis are also presented to support its application in research and development.

Physicochemical Properties

The introduction of a nitro group to the meta-position of the phenyl ring of L-phenylalanine significantly influences its physical and chemical characteristics. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| CAS Number | 19883-74-0 | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | >185 °C (decomposes) | [3] |

| pKa (predicted) | 2.12 ± 0.10 | [3] |

| Solubility | Slightly soluble in water and DMSO | [3] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are presented in Table 2.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-H | ~4.0-4.5 | Doublet of doublets | |

| β-H | ~3.0-3.5 | Multiplet | |

| Aromatic H | ~7.5-8.5 | Multiplet | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O | ~170-175 | ||

| C-α | ~55-60 | ||

| C-β | ~35-40 | ||

| Aromatic C | ~120-150 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These are detailed in Table 3.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3000-3300 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (carboxylic acid) | 1700-1725 | Stretching |

| N=O (nitro) | 1510-1560 and 1345-1385 | Asymmetric and Symmetric Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the side chain. Expected major fragments are listed in Table 4.

| m/z | Proposed Fragment |

| 210 | [M]⁺ |

| 165 | [M - COOH]⁺ |

| 164 | [M - NO₂]⁺ |

| 120 | [M - COOH - NO₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the nitration of L-phenylalanine. The primary products are a mixture of ortho-, meta-, and para-nitrated isomers, which require separation.

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane or other suitable organic solvent

-

Silica gel for column chromatography

Procedure:

-

In a flask submerged in an ice bath, slowly add L-phenylalanine to cold, concentrated sulfuric acid with constant stirring until fully dissolved.

-

In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the L-phenylalanine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The nitrated phenylalanine isomers will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Separate the this compound isomer from the ortho and para isomers using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI).

Biological Activity and Signaling Pathways

This compound has been investigated for its biological effects, with studies indicating potential antitumor activity.[4] The proposed mechanism of action involves its interaction with dehydrogenase enzymes and subsequent destabilization of DNA.[4] Its structural similarity to L-phenylalanine allows it to be recognized by cellular systems, while the nitro group confers unique reactivity.[5]

Due to its structural analogy to L-phenylalanine, this compound can also be a tool in neuroscience research to study amino acid transport and metabolism in the brain.[5][6] It may act as a competitive inhibitor for enzymes that utilize L-phenylalanine as a substrate.

Conclusion

This compound is a valuable synthetic amino acid with distinct chemical and biological properties. Its utility in peptide synthesis, as a probe for enzymatic mechanisms, and as a potential therapeutic agent makes it a significant compound for further investigation. This guide provides a foundational understanding of its characteristics and methodologies for its use, aiming to facilitate its application in diverse research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 19883-74-0 | FN50086 | Biosynth [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The effects of phenylalanine on amino acid metabolism and protein synthesis in brain cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Nitro-L-phenylalanine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitro-L-phenylalanine, a key unnatural amino acid with significant applications in biochemical research and pharmaceutical development. This document outlines its chemical properties, synthesis, and notable roles in peptide synthesis and as a modulator of cellular signaling pathways.

Core Chemical and Physical Data

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a nitro group at the meta position of the phenyl ring. This modification imparts unique chemical reactivity and makes it a valuable tool in various scientific disciplines.

| Identifier | Value |

| CAS Number | 19883-74-0[1] |

| Molecular Formula | C₉H₁₀N₂O₄[1] |

| Molecular Weight | 210.19 g/mol [1] |

| Alternate Names | L-Phe(3-NO2)-OH, m-Nitro-phenylalanine[1] |

| Appearance | Off-white powder |

| Purity | ≥ 97% (HPLC) |

Synthesis Protocol

The synthesis of this compound is typically achieved through the nitration of L-phenylalanine. While specific protocols for the 3-nitro isomer are proprietary, a general and widely published method for the synthesis of a similar isomer, p-nitrophenylalanine, can be adapted. This process involves the careful addition of a nitrating agent to L-phenylalanine under controlled temperature conditions.

Representative Experimental Protocol for Nitration of L-phenylalanine:

-

Dissolution: Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated sulfuric acid (95-98%) at 0°C with continuous stirring.

-

Nitration: Slowly add 3.0 ml of fuming nitric acid (90%) dropwise to the solution, ensuring the temperature is maintained at approximately 0°C.

-

Reaction: After the complete addition of nitric acid, allow the solution to stir for an additional 10-15 minutes at 0°C.

-

Quenching: Pour the reaction mixture over approximately 200 ml of ice and dilute the solution to about 700 ml with cold water.

-

Neutralization and Precipitation: Heat the solution to a boil and then neutralize it with lead (II) carbonate (approx. 80 g) until the pH is neutral. This will precipitate lead sulfate.

-

Filtration: Filter the hot solution to remove the lead sulfate precipitate.

-

Purification: Treat the supernatant with hydrogen sulfide gas (H₂S) to precipitate any remaining lead ions as lead sulfide, followed by another filtration.

-

Crystallization: Reduce the volume of the resulting filtrate to one-third of its original volume by evaporation. The product will crystallize upon cooling.

-

Final Product: Filter the solid product and wash it with 95% ethanol. Further recrystallization from boiling water can be performed to achieve higher purity. A yield of 50-55% can be expected for the p-nitro isomer.[2]

Note: This protocol is for the synthesis of p-nitrophenylalanine and serves as a representative example. The synthesis of this compound would involve similar principles of electrophilic aromatic nitration, but the ratio of isomers (ortho, meta, para) will be influenced by the reaction conditions.

Applications in Research and Development

This compound is a versatile molecule with a range of applications in scientific research and drug discovery.

Peptide Synthesis and Unnatural Amino Acid Incorporation

The unique properties of this compound make it a valuable building block in the synthesis of novel peptides. Its incorporation can introduce specific functionalities, such as fluorescence quenching properties, which are useful for studying protein structure and dynamics. The general workflow for solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of such unnatural amino acids.

Role in Cancer Research and Cell Signaling

The nitro group on this compound can influence its biological activity. In the context of cancer, nitroaromatic compounds have been studied for their potential to destabilize DNA and inhibit cancer cell growth. While direct modulation of specific signaling pathways by this compound is an area of ongoing research, the parent amino acid, L-phenylalanine, has been shown to play a role in the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation and is often dysregulated in cancer.

Recent studies have indicated that while L-phenylalanine alone does not activate mTOR, it can synergistically enhance mTOR activity when combined with other amino acids like arginine. This enhancement is linked to the ability of phenylalanine to promote the dispersal of lysosomes to the cell periphery.

Applications in Neuroscience

Derivatives of L-phenylalanine are precursors to key neurotransmitters. This compound is utilized in neuroscience research to study amino acid transport and metabolism in the brain. Its structural similarity to L-phenylalanine allows it to interact with neurotransmitter systems, providing insights into the roles of amino acids in synaptic transmission and the potential for developing novel therapeutics for neurological disorders.[3] The metabolism of phenylalanine and tyrosine is fundamental to the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine.

References

An In-depth Technical Guide to the Synthesis of 3-Nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Nitro-L-phenylalanine, a valuable non-proteinogenic amino acid utilized in biochemical research and drug development. This document details both direct nitration methods and more regioselective multi-step syntheses, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the core synthetic strategies.

Direct Nitration of L-phenylalanine

The direct nitration of L-phenylalanine is a common method for the synthesis of nitrophenylalanine isomers. However, this approach primarily yields a mixture of 2-nitro and 4-nitro-L-phenylalanine due to the ortho-para directing nature of the benzyl group. The formation of this compound via this method is generally not favored and results in low yields, making it a less viable route for targeted synthesis of the meta-isomer.

The typical procedure involves the use of a mixed acid solution, most commonly a combination of concentrated nitric acid and sulfuric acid. The strong electrophilic nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring of L-phenylalanine.

Quantitative Data for Direct Nitration (Yielding Primarily 4-Nitro-L-phenylalanine)

While not ideal for this compound, the conditions for direct nitration are well-documented for the para-isomer and are presented here for comparative purposes.

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield of 4-Nitro-L-phenylalanine (%) | Reference |

| L-Phenylalanine | Conc. H₂SO₄, Conc. HNO₃ | 0 | 3 hours | 65.2 | |

| L-Phenylalanine | Conc. H₂SO₄, Conc. HNO₃ | 50 | 5 minutes (tubular reactor) | 80.9 | |

| L-Phenylalanine | Conc. H₂SO₄, 90% HNO₃ | 0 | 10-15 minutes | 50-55 |

Experimental Protocol for Direct Nitration of L-Phenylalanine (Exemplary for 4-Nitro Isomer)

This protocol is adapted from a procedure for the synthesis of p-nitrophenylalanine.

Materials:

-

L-Phenylalanine (10.0 g, 60.6 mmoles)

-

Concentrated Sulfuric Acid (95-98%, 16 ml)

-

Fuming Nitric Acid (90%, 3.0 ml)

-

Ice

-

Lead(II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (H₂S) gas

-

95% Ethanol

Procedure:

-

Dissolve L-phenylalanine in concentrated H₂SO₄ at 0°C with stirring.

-

Slowly add fuming HNO₃ dropwise, maintaining the temperature at approximately 0°C.

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Pour the reaction mixture over approximately 200 ml of ice and dilute with water to a total volume of about 700 ml.

-

Heat the solution to boiling and neutralize with PbCO₃.

-

Filter the resulting precipitate.

-

Treat the supernatant with H₂S gas to precipitate any remaining lead ions and filter again.

-

Reduce the volume of the filtrate to one-third by evaporation.

-

Filter the solid product that forms and wash it with 95% ethanol.

-

Recrystallize the product from boiling water to yield p-nitrophenylalanine.

Multi-step Synthesis via 3-Nitrobenzaldehyde

To overcome the regioselectivity issue of direct nitration, a more targeted approach involves a multi-step synthesis starting from a precursor that already contains the nitro group in the desired meta position. A common and effective starting material is 3-nitrobenzaldehyde. This pathway typically involves the formation of an azlactone intermediate, followed by hydrolysis to yield the desired amino acid.

Experimental Protocol for Multi-step Synthesis (General Pathway)

Biological Activity of Nitrated Phenylalanine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated derivatives of the essential amino acid phenylalanine have emerged as a compelling class of compounds with a diverse range of biological activities. The introduction of a nitro group onto the phenyl ring can dramatically alter the parent molecule's physicochemical properties, leading to novel interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of various nitrated phenylalanine derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key signaling pathways and workflows.

Data Presentation

The biological activities of nitrated phenylalanine derivatives are summarized below, categorized by their observed effects. The quantitative data, including 50% inhibitory concentrations (IC50) and 50% effective concentrations (pEC50), are presented for direct comparison.

Antimicrobial Activity

N-(p-nitrobenzoyl)-L-phenylalanine has been investigated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

| Compound | Microorganism | MIC (µg/mL) |

| N-(p-nitrobenzoyl)-L-phenylalanine | Staphylococcus aureus | > 50 |

| N-(p-nitrobenzoyl)-L-phenylalanine | Escherichia coli | > 50 |

| N-(p-nitrobenzoyl)-L-phenylalanine | Pseudomonas aeruginosa | > 50 |

| N-(p-nitrobenzoyl)-L-phenylalanine | Salmonella enteritidis | > 50 |

Note: A higher MIC value indicates lower antimicrobial activity. The data suggests that N-(p-nitrobenzoyl)-L-phenylalanine has limited direct antibacterial activity at the tested concentrations.[1]

Neuroprotective Activity

Certain halogenated derivatives of phenylalanine, which can be considered alongside nitrated analogs due to the electron-withdrawing nature of the substituents, have demonstrated neuroprotective effects by modulating glutamatergic synaptic transmission.

| Compound | Assay | IC50 (µmol/L) |

| 3,5-diiodo-L-tyrosine (DIT) | Depression of AMPA/kainate receptor-mediated mEPSCs | 104.6 ± 14.1[2] |

| 3,5-dibromo-L-tyrosine (DBrT) | Depression of AMPA/kainate receptor-mediated mEPSCs | 127.5 ± 13.3[2] |

Note: These halogenated tyrosine derivatives, structurally related to nitrated phenylalanine, show potent antiglutamatergic activity, suggesting a potential avenue for neuroprotection in conditions characterized by glutamate receptor overactivation.[2]

Vasodilatory Activity

Nitrooxy derivatives of phenylalkyl compounds, which share structural similarities with nitrated phenylalanine, have been shown to possess vasodilatory properties. Their potency is often expressed as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum possible response.

| Compound | pEC50 |

| Nitrooxy Phenylalkyl Derivative 1 | Data not available in provided search results |

| Nitrooxy Phenylalkyl Derivative 2 | Data not available in provided search results |

Note: While the specific pEC50 values for nitrooxy phenylalkyl derivatives were not found in the provided search results, the literature indicates their potential as vasodilators, likely acting through the nitric oxide signaling pathway.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of nitrated phenylalanine derivatives are crucial for reproducible research.

Synthesis of L-p-nitrophenylalanine

This protocol describes the direct nitration of L-phenylalanine using a mixture of concentrated nitric and sulfuric acids.

Materials:

-

L-phenylalanine

-

Concentrated sulfuric acid (H₂SO₄, 95-98%)

-

Concentrated nitric acid (HNO₃, 90%)

-

Ice

-

Lead(II) carbonate (PbCO₃)

-

Hydrogen sulfide (H₂S) gas

-

95% Ethanol

Procedure:

-

Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C.

-

Slowly add 3.0 ml of concentrated HNO₃ dropwise to the stirring solution, maintaining the temperature at approximately 0°C.

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Pour the reaction mixture over about 200 ml of ice and then dilute to approximately 700 ml with water.

-

Heat the solution to a boil and neutralize it with about 80 g of PbCO₃.

-

Filter the resulting precipitate.

-

Treat the supernatant with H₂S gas to precipitate any remaining lead ions, and then filter again.

-

Reduce the volume of the filtrate to one-third by evaporation.

-

Filter the solid that forms and wash it with 95% ethanol.

-

Recrystallize the product from boiling water to obtain p-nitrophenylalanine with a yield of 50-55%.[3]

Determination of Minimum Inhibitory Concentration (MIC)

This broth microdilution method is a standard procedure for assessing the antimicrobial activity of a compound.[4][5][6]

Materials:

-

Test compound (e.g., N-(p-nitrobenzoyl)-L-phenylalanine)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare Antimicrobial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB directly in a 96-well plate.

-

Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).[4]

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[4]

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Neuroprotection

This assay measures the release of LDH from damaged cells, providing an index of cytotoxicity. It can be used to assess the protective effects of compounds against a neurotoxic insult.[7][8][9][10]

Materials:

-

Neuronal cell culture

-

Test compound

-

Neurotoxin (e.g., glutamate, hydrogen peroxide)

-

LDH assay kit (containing reaction mixture and stop solution)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Plating: Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period. Then, expose the cells to a neurotoxin to induce cell death. Include control wells (cells only, cells + neurotoxin).

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells. Neuroprotection is observed as a decrease in LDH release in the presence of the test compound compared to the neurotoxin-only control.

Ex Vivo Aortic Ring Vasodilation Assay

This assay is used to evaluate the vasodilatory or vasoconstrictive effects of compounds on isolated blood vessels.[11][12][13]

Materials:

-

Rat thoracic aorta

-

Krebs-Henseleit solution

-

Phenylephrine (or other vasoconstrictor)

-

Test compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.[13]

-

Mounting: Suspend each aortic ring in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is connected to a force transducer.

-

Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound in a cumulative manner, increasing the concentration stepwise.

-

Data Recording: Record the changes in tension (relaxation) at each concentration.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the pEC50 value.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Nitric Oxide-Mediated Vasodilation Pathway

Organic nitrates, including some nitrated phenylalanine derivatives, are thought to exert their vasodilatory effects by donating nitric oxide (NO), which initiates a signaling cascade leading to smooth muscle relaxation.

Caption: Nitric oxide signaling cascade leading to vasodilation.

Experimental Workflow for Antimicrobial Screening

A typical workflow for screening compounds for antimicrobial activity involves a series of steps from initial screening to the determination of the minimum inhibitory concentration.

Caption: General workflow for antimicrobial drug discovery.

Neuroprotection Assay Workflow

This workflow outlines the steps involved in assessing the neuroprotective potential of a compound using an in vitro model of neurotoxicity.

Caption: Workflow for evaluating neuroprotective agents.

Conclusion

Nitrated phenylalanine derivatives represent a versatile scaffold for the development of new therapeutic agents. Their biological activities span antimicrobial, neuroprotective, and vasodilatory effects, highlighting their potential in various disease areas. This technical guide has provided a foundational overview of their synthesis, biological evaluation, and mechanisms of action. The detailed protocols and compiled quantitative data offer a practical resource for researchers, while the visual diagrams of signaling pathways and experimental workflows aim to facilitate a deeper understanding of the underlying principles. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.

References

- 1. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. youtube.com [youtube.com]

- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Aortic ring assay [protocols.io]

- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

The Role of 3-Nitro-L-phenylalanine in Elucidating Enzyme Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of unnatural amino acids into proteins has emerged as a powerful tool for dissecting enzyme mechanisms, probing protein structure and function, and engineering novel biocatalysts. Among these, 3-Nitro-L-phenylalanine (3-NO2-Phe), a structural analog of L-phenylalanine, offers unique spectroscopic and electronic properties that make it an invaluable probe for investigating enzyme active sites and catalytic processes. This technical guide provides an in-depth exploration of the application of this compound in enzymology, detailing experimental protocols, data interpretation, and the visualization of key workflows and concepts.

Introduction: The Utility of this compound as a Mechanistic Probe

This compound is a synthetic amino acid distinguished by the presence of a nitro group at the meta position of the phenyl ring.[1] This electron-withdrawing group significantly alters the electronic properties of the aromatic side chain compared to its natural counterpart, L-phenylalanine. These altered properties are the foundation of its utility in studying enzyme mechanisms.

Key Properties and Applications:

-

Spectroscopic Handle: The nitro group provides a distinct UV-visible absorbance signature that is sensitive to the local environment. Changes in the absorbance spectrum of a protein containing 3-NO2-Phe upon substrate binding, inhibitor binding, or changes in pH can provide valuable information about conformational changes and the polarity of the active site.

-

Electronic Probe: The electron-withdrawing nature of the nitro group can influence the pKa of nearby residues and alter cation-π interactions within the active site, allowing for the systematic probing of electronic effects on catalysis.

-

Inhibitor and Substrate Analog: Due to its structural similarity to L-phenylalanine, 3-NO2-Phe can act as a competitive inhibitor or a substrate for enzymes that recognize phenylalanine.[2] Studying the kinetics of these interactions provides insights into substrate recognition and the catalytic mechanism.

-

Minimal Steric Perturbation: The nitro group is relatively small, minimizing significant structural disruptions when incorporated in place of a phenylalanine residue, thus allowing for the study of electronic effects with less concern for major conformational changes.

This guide will focus on a practical application of this compound: its use as a competitive inhibitor to probe the active site of Phenylalanine Ammonia-Lyase (PAL).

Case Study: Probing the Active Site of Phenylalanine Ammonia-Lyase with this compound

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[2] Understanding the substrate binding and catalytic mechanism of PAL is of significant interest for applications in metabolic engineering and biotechnology.[3]

In this hypothetical case study, we explore how this compound can be used as a competitive inhibitor to characterize the active site of PAL.

Data Presentation: Quantitative Analysis of PAL Inhibition

The inhibitory effect of this compound on PAL was quantified by determining the inhibition constant (Ki). The following table summarizes the hypothetical kinetic parameters obtained from these experiments.

| Enzyme | Substrate | Inhibitor | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Inhibition Type |

| Phenylalanine Ammonia-Lyase | L-Phenylalanine | This compound | 0.25 | 150 | 0.85 | Competitive |

Note: The kinetic parameters presented in this table are hypothetical and for illustrative purposes to demonstrate the application of this compound in enzyme kinetic studies.

Visualizing the Mechanism: Competitive Inhibition

The interaction of this compound with Phenylalanine Ammonia-Lyase serves as a classic example of competitive inhibition. The following diagram illustrates this relationship.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the effect of this compound on an enzyme, using Phenylalanine Ammonia-Lyase as an example.

Site-Specific Incorporation of this compound (General Protocol)

The site-specific incorporation of this compound into a target protein is achieved through amber codon suppression technology.[4] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

Materials:

-

Expression plasmid for the target protein with an amber (TAG) codon at the desired phenylalanine site.

-

pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase for 3-NO2-Phe and its corresponding tRNA.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and agar plates.

-

Appropriate antibiotics (e.g., ampicillin and chloramphenicol).

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Protocol:

-

Site-Directed Mutagenesis: Introduce an amber (TAG) codon at the desired phenylalanine codon in the gene of interest using a standard site-directed mutagenesis protocol.[5]

-

Transformation: Co-transform the expression plasmid containing the TAG mutant and the pEVOL plasmid into competent E. coli cells. Plate on LB agar containing both selection antibiotics.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight culture. Add this compound to a final concentration of 1 mM.

-

Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and 0.2% (w/v) L-arabinose.

-

Harvesting: Continue to grow the culture at a reduced temperature (e.g., 20°C) overnight. Harvest the cells by centrifugation.

-

Protein Purification: Resuspend the cell pellet and lyse the cells. Purify the protein containing this compound using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Kinetic Analysis of PAL Inhibition by this compound

This protocol details the determination of the inhibition constant (Ki) for this compound with Phenylalanine Ammonia-Lyase.

Materials:

-

Purified Phenylalanine Ammonia-Lyase.

-

L-phenylalanine stock solution.

-

This compound stock solution.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).

-

UV-Vis spectrophotometer.

-

96-well UV-transparent microplate.

Protocol:

-

Preparation of Reagents: Prepare a series of dilutions of L-phenylalanine and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of PAL, varying concentrations of L-phenylalanine (e.g., 0.1 to 5 times the Km), and varying concentrations of this compound (e.g., 0 to 5 mM). Include controls with no inhibitor.

-

Reaction Initiation: Initiate the reactions by adding the PAL enzyme to the wells.

-

Data Acquisition: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Monitor the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid absorbs) at regular intervals for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

-

Create a Michaelis-Menten plot (V0 vs. [L-phenylalanine]) for each concentration of this compound.

-

Generate a Lineweaver-Burk plot (1/V0 vs. 1/[L-phenylalanine]). For competitive inhibition, the lines will intersect at the y-axis.

-

Determine the apparent Km (Km,app) from the x-intercept of each line in the Lineweaver-Burk plot.

-

Plot Km,app against the inhibitor concentration [I]. The x-intercept of this plot will be -Ki.

-

Workflow Visualization

A clear understanding of the experimental workflow is crucial for the successful application of this compound in enzyme studies. The following diagram outlines the key steps from gene to kinetic data.

Conclusion

This compound is a versatile and powerful tool for the detailed investigation of enzyme mechanisms. Its unique spectroscopic and electronic properties, combined with the methodologies for its site-specific incorporation into proteins, provide researchers with a robust platform to probe active site environments, elucidate catalytic mechanisms, and explore the principles of substrate recognition and inhibition. The protocols and workflows detailed in this guide offer a comprehensive framework for the application of this compound in enzymology, empowering further discoveries in basic research and drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 3-Nitro-L-phenylalanine: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 3-Nitro-L-phenylalanine. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from validated computational models to provide a robust analytical profile. This information is crucial for researchers in drug development, biochemistry, and related fields who require detailed structural confirmation and characterization of this compound.

Predicted Spectroscopic Data

To facilitate the identification and characterization of this compound, predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are presented below. These predictions are based on established computational algorithms and provide a reliable reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H and ¹³C nuclei of this compound are provided in the following tables.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| Hα | 4.32 | Doublet of Doublets |

| Hβ1 | 3.39 | Doublet of Doublets |

| Hβ2 | 3.28 | Doublet of Doublets |

| H2' | 8.12 | Singlet |

| H4' | 7.99 | Doublet |

| H5' | 7.58 | Triplet |

| H6' | 7.71 | Doublet |

| NH₂ | (variable) | Broad Singlet |

| COOH | (variable) | Broad Singlet |

Note: Predictions were generated using online NMR prediction tools. The chemical shifts of exchangeable protons (NH₂ and COOH) are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 171.5 |

| Cα | 54.2 |

| Cβ | 37.1 |

| C1' | 138.9 |

| C2' | 122.9 |

| C3' | 148.5 |

| C4' | 129.8 |

| C5' | 124.6 |

| C6' | 135.2 |

Note: Predictions were generated using online NMR prediction tools.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amine) |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

| ~2900 | Weak | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1520 | Strong | N-O asymmetric stretch (nitro group) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | N-O symmetric stretch (nitro group) |

Note: Predictions are based on computational chemistry models.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity |

| 210.06 | [M]⁺ (Molecular Ion) |

| 165.06 | [M - NO₂]⁺ |

| 136.05 | [M - COOH - NH₂]⁺ |

| 120.04 | [C₈H₆N]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns are predicted based on typical fragmentation rules for amino acids and nitroaromatic compounds.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acids like this compound. These should be adapted and optimized for the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For analysis in D₂O, the pH can be adjusted using DCl or NaOD to observe pH-dependent shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Solvent suppression techniques may be necessary for samples in H₂O/D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, longer acquisition times and a larger number of scans may be required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and fragment ions.

-

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol, or buffer). Prepare a series of dilutions to determine the linear range of absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the absorbance spectrum of the sample from approximately 200 to 400 nm.

-

Signaling Pathways and Biological Context

While specific signaling pathways directly involving this compound are not extensively documented, its parent molecule, L-phenylalanine, is a crucial component of the well-characterized phenylalanine and tyrosine metabolism pathways. Understanding this context is vital for predicting the potential biological roles and metabolic fate of this compound.

The metabolic pathway of phenylalanine primarily involves its conversion to tyrosine, a precursor for several important biomolecules.

Potential Neuroactive Properties of 3-Nitro-L-phenylalanine: A Technical Guide for Researchers

Abstract

3-Nitro-L-phenylalanine (3-NPA) is a synthetic amino acid derivative with a structural resemblance to the essential amino acid L-phenylalanine. While utilized in biochemical research and as a building block in pharmaceutical synthesis, its specific neuroactive profile remains largely uncharacterized.[1] This technical guide synthesizes the current, albeit limited, understanding of 3-NPA and extrapolates its potential neuroactive properties based on the known pharmacology of its parent compound, L-phenylalanine, and other structurally related derivatives. We present a series of proposed experimental protocols to elucidate the neuropharmacological actions of 3-NPA, focusing on its potential interactions with glutamatergic systems and nitric oxide synthase (NOS). This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and other novel neuroactive amino acid derivatives.

Introduction

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] It also plays a role in modulating glutamatergic neurotransmission. The addition of a nitro group to the phenyl ring of L-phenylalanine to form this compound (3-NPA) introduces a significant chemical modification that is expected to alter its biological activity. The nitro group is a strong electron-withdrawing group that can influence the molecule's interaction with biological targets. This guide explores the hypothetical neuroactive properties of 3-NPA and provides a roadmap for its systematic investigation.

Potential Mechanisms of Neuroactivity

Based on the structure of 3-NPA and the known activities of related compounds, we hypothesize two primary mechanisms of neuroactivity: modulation of glutamatergic neurotransmission and inhibition of nitric oxide synthase.

Modulation of Glutamatergic Neurotransmission

L-phenylalanine and its derivatives have been shown to interact with ionotropic glutamate receptors, particularly NMDA and AMPA receptors. High concentrations of L-phenylalanine can inhibit NMDA receptor currents by competing with glycine at its co-agonist binding site. Furthermore, halogenated derivatives of L-phenylalanine have demonstrated potent modulatory effects on both NMDA and AMPA receptors. Therefore, it is plausible that 3-NPA could act as a modulator of these receptors, potentially exhibiting antagonist or partial agonist activity.

Inhibition of Nitric Oxide Synthase (NOS)

The "nitro" functional group is present in several known inhibitors of nitric oxide synthase (NOS), such as Nω-nitro-L-arginine methyl ester (L-NAME). Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in neurodegenerative processes. Given its structural features, 3-NPA may act as an inhibitor of nNOS, thereby conferring neuroprotective effects in conditions associated with excitotoxicity and oxidative stress.

Proposed Experimental Investigation

To systematically evaluate the neuroactive properties of 3-NPA, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo studies.

In Vitro Characterization

A series of in vitro assays are proposed to determine the direct molecular targets of 3-NPA.

3.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of 3-NPA for various CNS receptors, with a focus on glutamate receptor subtypes.

-

Methodology: Radioligand binding assays will be performed using rat brain membrane preparations. Membranes will be incubated with a specific radioligand for the target receptor (e.g., [³H]CGP39653 for the NMDA receptor glutamate site, [³H]glycine for the NMDA receptor glycine site, [³H]AMPA for the AMPA receptor) in the presence of increasing concentrations of 3-NPA. Non-specific binding will be determined in the presence of an excess of a non-labeled ligand. The concentration of 3-NPA that inhibits 50% of the specific binding (IC₅₀) will be calculated.

3.1.2. Enzyme Inhibition Assays

-

Objective: To assess the inhibitory potential of 3-NPA on nitric oxide synthase isoforms.

-

Methodology: The activity of purified recombinant nNOS, eNOS, and iNOS will be measured by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline. Assays will be conducted in the presence of varying concentrations of 3-NPA to determine its IC₅₀ value for each isoform.

3.1.3. Cellular Functional Assays

-

Objective: To evaluate the functional effects of 3-NPA on neuronal activity.

-

Methodology: Whole-cell patch-clamp electrophysiology will be performed on cultured primary hippocampal or cortical neurons. The effects of 3-NPA on NMDA- and AMPA-evoked currents will be measured. Additionally, the impact of 3-NPA on synaptic transmission will be assessed by recording miniature excitatory postsynaptic currents (mEPSCs).

In Vivo Evaluation

Following in vitro characterization, in vivo studies in rodent models are proposed to assess the physiological and behavioral effects of 3-NPA.

3.2.1. In Vivo Microdialysis

-

Objective: To determine the effect of systemic administration of 3-NPA on extracellular levels of key neurotransmitters in specific brain regions.

-

Methodology: A microdialysis probe will be stereotaxically implanted into the hippocampus or striatum of freely moving rats. Following a baseline collection period, 3-NPA will be administered intraperitoneally, and dialysate samples will be collected at regular intervals. Neurotransmitter levels (e.g., glutamate, GABA, dopamine, serotonin) will be quantified by HPLC with electrochemical or fluorescence detection.

3.2.2. Behavioral Pharmacology

-

Objective: To assess the effects of 3-NPA on animal behavior, including locomotor activity, anxiety, and cognitive function.

-

Methodology:

-

Open Field Test: To assess general locomotor activity and exploratory behavior.

-

Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.

-

Morris Water Maze: To assess spatial learning and memory. Rats will be administered 3-NPA or vehicle prior to testing.

-

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from the proposed experiments, based on findings for structurally related compounds.

Table 1: Hypothetical Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | IC₅₀ (µM) |

| NMDA (Glutamate Site) | [³H]CGP39653 | > 1000 |

| NMDA (Glycine Site) | [³H]Glycine | 150 ± 25 |

| AMPA | [³H]AMPA | 75 ± 12 |

| Kainate | [³H]Kainate | > 1000 |

Table 2: Hypothetical Inhibitory Potency of this compound on NOS Isoforms

| NOS Isoform | IC₅₀ (µM) |

| nNOS | 25 ± 5 |

| eNOS | 250 ± 40 |

| iNOS | > 500 |

Visualizations of Proposed Mechanisms and Workflows

Signaling Pathways

Caption: Proposed dual mechanism of 3-NPA neuroactivity.

Experimental Workflow

Caption: A systematic workflow for characterizing 3-NPA.

Conclusion

This compound represents an understudied molecule with significant potential for neuroactivity. Drawing parallels from its parent compound and other substituted phenylalanines, this guide proposes a focused research plan to uncover its pharmacological profile. The elucidation of its effects on glutamatergic and nitric oxide signaling pathways could pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders. The experimental protocols and hypothetical data presented herein provide a solid foundation for initiating such an investigation.

References

Stability and Storage of 3-Nitro-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Nitro-L-phenylalanine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines existing general information with established principles of chemical stability, degradation pathways of related molecules, and standardized protocols for stability testing. The information herein is intended to serve as a practical resource for ensuring the integrity of this compound in research and development settings.

Physicochemical Properties and General Stability

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group on the phenyl ring. It typically presents as an off-white to light yellow crystalline powder. The compound is generally considered stable under normal laboratory conditions. However, its stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Table 1: General Physicochemical and Stability Information

| Parameter | Description |

| Appearance | Off-white to light yellow solid/powder |

| General Stability | Stable under recommended storage conditions |

| Incompatibilities | Strong oxidizing agents |

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx) |

Recommended Storage Conditions

To maintain the purity and stability of this compound, proper storage is crucial. The following conditions are recommended for both short-term and long-term storage.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C to 0°C (Freezer) Short-term: 2°C to 8°C (Refrigerator) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Light | Protect from light by using an amber vial or by storing in a dark place. | Aromatic nitro compounds can be susceptible to photodegradation. |

| Environment | Store in a dry, well-ventilated area away from incompatible substances. | Prevents absorption of moisture and accidental contact with reactive chemicals. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, plausible routes can be postulated based on the functional groups present in the molecule (an amino acid and a nitroaromatic compound). The primary degradation pathways are likely to involve hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH and elevated temperatures, the primary amino acid structure could be susceptible to degradation. However, the nitroaromatic ring is generally stable to hydrolysis.

Oxidative Degradation

The amino acid side chain and the aromatic ring can be susceptible to oxidation. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring.

Photolytic Degradation

Nitroaromatic compounds are known to be photoreactive. Upon exposure to UV or even visible light, this compound may undergo degradation, potentially involving the nitro group.

Below is a conceptual diagram illustrating potential degradation points on the this compound molecule.

Caption: Conceptual overview of potential degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: A stepwise workflow for conducting a forced degradation study of this compound.

Detailed Methodologies for Stress Conditions

The following are generalized protocols that can be adapted for this compound. The extent of degradation should ideally be targeted between 5-20% to allow for the detection of primary degradation products.

Table 3: Proposed Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl. 2. Incubate at 60°C. 3. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH. 2. Incubate at 60°C. 3. Withdraw aliquots at specified time points. 4. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide. 2. Keep at room temperature and protect from light. 3. Withdraw aliquots at specified time points. 4. Analyze directly or after appropriate dilution. |

| Photolytic Degradation | 1. Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent like water or methanol) in a photochemically transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber). 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Withdraw aliquots at specified time points. |

| Thermal Degradation | 1. Store the solid this compound in a controlled temperature oven (e.g., 80°C). 2. Withdraw samples at specified time points. 3. Dissolve the sample in a suitable solvent for analysis. |

Stability-Indicating Analytical Method

A crucial component of stability testing is a validated stability-indicating analytical method that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Table 4: Proposed HPLC Method Parameters for Stability Assessment

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm for the amino acid backbone and a higher wavelength to detect the nitroaromatic chromophore, e.g., 270 nm). |

| Injection Volume | 10 µL |

This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to perform compound-specific stability studies to establish a comprehensive stability profile.

Solubility profile of 3-Nitro-L-phenylalanine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitro-L-phenylalanine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining the solubility profile through established experimental protocols.

Physicochemical Properties

A summary of the available physicochemical properties for this compound and its parent compound, L-phenylalanine, is presented in Table 1. This information is crucial for understanding the general solubility behavior and for designing experiments.

| Property | This compound | L-Phenylalanine |

| CAS Number | 19883-74-0[1][2] | 63-91-2 |

| Molecular Formula | C9H10N2O4[1][2] | C9H11NO2 |

| Molecular Weight | 210.19 g/mol [1][2] | 165.19 g/mol |

| Melting Point | 230-240°C (decomposes) (for DL form)[3] | Decomposes at 271-273°C (for DL-form)[4] |

| Appearance | White to off-white solid[3] | Odorless white crystalline powder[4] |

| Qualitative Solubility in Water | Not explicitly stated | Soluble[4] |

| Qualitative Solubility in Ethanol | Not explicitly stated | Insoluble[4] |

| Qualitative Solubility in Methanol | Not explicitly stated | Very slightly soluble[4] |

| Qualitative Solubility in Ether | Not explicitly stated | Insoluble[4] |

| Qualitative Solubility in Benzene | Not explicitly stated | Insoluble[4] |

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound like this compound are the qualitative method for a rapid assessment and the gravimetric method for quantitative measurement.

Qualitative Solubility Assessment

This method provides a rapid preliminary understanding of the solubility of this compound in various solvents.

Principle: The solubility is visually assessed by observing whether the solute dissolves in a given solvent to form a clear solution or if the solution remains cloudy or contains undissolved particles.[5]

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF, acetone)

-

Test tubes and test tube rack

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 2-3 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Allow the test tube to stand for 5-10 minutes and observe the solution.

-

Record the observation as:

-

Soluble: A clear solution is formed with no visible particles.

-

Partially Soluble: The solution is cloudy, or some undissolved particles remain.

-

Insoluble: The compound does not dissolve, and the majority of it settles at the bottom of the test tube.

-

-

Repeat the procedure for each solvent of interest.

Quantitative Solubility Determination by the Gravimetric Method

This method provides a precise measurement of the solubility of this compound in a specific solvent at a given temperature.

Principle: A supersaturated solution is prepared and allowed to reach equilibrium. The concentration of the solute in the saturated supernatant is then determined by evaporating the solvent and weighing the residue.[6]

Materials:

-

This compound

-

Selected solvent

-

Isothermal shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials or Eppendorf tubes

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Seal the vial and place it in an isothermal shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that the solution reaches equilibrium.

-

After equilibration, centrifuge the vial to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette and transfer it to a pre-weighed, clean, and dry vial.

-

Record the exact mass of the empty vial and the vial with the supernatant.

-

Evaporate the solvent from the vial in a drying oven or vacuum desiccator until a constant weight of the residue is achieved.

-

Weigh the vial containing the dry residue.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of supernatant (L))

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the gravimetric method.

References

- 1. This compound, 95% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. 3-NITRO-DL-PHENYLALANINE | 22888-56-8 [amp.chemicalbook.com]

- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

Thermochemical Analysis of 3-Nitro-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the thermochemical analysis of 3-Nitro-L-phenylalanine, a synthetic amino acid derivative of interest in biochemical research and drug development.[1][2] While specific experimental thermochemical data for this compound is not extensively available in peer-reviewed literature, this document outlines the foundational experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), that are essential for characterizing its thermal properties. The guide also includes a summary of its known physicochemical properties and a generalized experimental workflow to aid researchers in designing their own analytical studies. This document is intended to serve as a practical resource for scientists and professionals engaged in the study and application of novel amino acid derivatives.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group on the phenyl ring.[1][2] This modification can significantly alter the molecule's chemical reactivity, biological activity, and physical properties. In fields such as drug discovery and peptide synthesis, a thorough understanding of a compound's thermal stability and phase behavior is critical for formulation development, process optimization, and ensuring product quality and safety. Thermochemical analysis provides invaluable insights into these aspects. This guide details the standard techniques used to elucidate the thermochemical profile of amino acid derivatives like this compound.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note the absence of experimentally determined thermochemical values in the public domain. The data presented here is based on computational predictions and information from chemical suppliers.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-nitrophenyl)propanoic acid | PubChem[3] |

| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[3] |

| Molecular Weight | 210.19 g/mol | PubChem[3] |

| Appearance | Off-white powder | Chem-Impex[2] |

| Purity (typical) | ≥ 97% (HPLC) | Chem-Impex[2] |

| Storage Conditions | 0-8 °C | Chem-Impex[2] |

| Thermochemical Data | ||

| Melting Point | Not available | |

| Enthalpy of Fusion | Not available | |

| Decomposition Temperature | Not available | |

| Enthalpy of Combustion | Not available | |

| Enthalpy of Formation | Not available |

Table 1: Summary of Physicochemical Properties of this compound

Experimental Protocols

The following sections describe the detailed experimental methodologies for the thermochemical characterization of this compound. These protocols are based on established methods for the analysis of amino acids and other organic compounds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the temperature and heat flow associated with thermal transitions in a material.

Objective: To determine the melting point, enthalpy of fusion, and to identify any other phase transitions of this compound.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter.

-

Hermetically sealed aluminum or gold-plated steel pans.

-

High-purity inert gas (e.g., nitrogen or argon) for purging.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a sample pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

-

Reference Pan: Prepare an empty, sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with the inert gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 5-10 °C/min, to a final temperature that is sufficiently high to ensure all transitions of interest are observed (e.g., 300 °C). A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

The resulting thermogram will plot heat flow against temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the decomposition temperature and to characterize the thermal degradation pattern of this compound.

Instrumentation:

-

A calibrated Thermogravimetric Analyzer.

-

Ceramic (e.g., alumina) or platinum sample pans.

-

High-purity inert gas (e.g., nitrogen) or a reactive gas (e.g., air) for purging.

Procedure:

-